(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine
CAS No.:
Cat. No.: VC17476254
Molecular Formula: C7H12F3NO
Molecular Weight: 183.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3NO |
|---|---|
| Molecular Weight | 183.17 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1 |
| Standard InChI Key | WCFHFGFGUVXTPA-LURJTMIESA-N |
| Isomeric SMILES | C1COCCC1[C@@H](C(F)(F)F)N |
| Canonical SMILES | C1COCCC1C(C(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two critical moieties:
-
Tetrahydropyran ring: A six-membered oxygen-containing heterocycle in a chair conformation, providing rigidity and influencing solubility.
-
Trifluoromethyl-substituted ethanamine: The amine group at the chiral center is bonded to a CF₃ group, which enhances metabolic stability and lipophilicity .
The (S)-configuration at the chiral center is crucial for its interactions with biological targets, as demonstrated in enantioselective binding studies.
Physicochemical Data
Key properties are summarized in Table 1:
The hydrochloride salt form (C₇H₁₃ClF₃NO) is commonly used to improve solubility in aqueous media for pharmacological testing .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis involves multi-step strategies to establish stereochemistry and incorporate the trifluoromethyl group. A patented method (EP3228617A1) outlines a scalable approach :
-
Ring Formation: Cyclization of tetrahydrofuran derivatives with aldehydes yields the tetrahydropyran ring.
-
Trifluoromethylation: Introduction of the CF₃ group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent).
-
Enantiomeric Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer .
Optimization Challenges
-
Stereochemical Purity: Asymmetric catalysis using cinchona alkaloids achieves >98% enantiomeric excess .
-
Yield Improvements: Solvent systems (e.g., toluene/water biphasic mixtures) enhance reaction efficiency to ~75% .
Biological Activity and Mechanistic Insights
Target Engagement
The compound modulates:
-
Enzymes: Inhibits cytochrome P450 isoforms (e.g., CYP3A4) via coordination to the heme iron.
-
Receptors: Binds to G-protein-coupled receptors (GPCRs) with Ki values in the nanomolar range, likely due to hydrophobic interactions with the CF₃ group.
Pharmacological Profiles
-
Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life in vivo.
-
Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but shows renal clearance issues at high doses .
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for:
-
Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mpro) with IC₅₀ = 2.3 µM.
-
Antidepressants: Derivatives act as serotonin reuptake inhibitors (SSRIs) with 10-fold selectivity over norepinephrine transporters .
Industrial Use
-
Scale-Up Production: Patent EP3228617A1 details a continuous-flow process for metric-ton-scale synthesis .
-
Quality Control: HPLC methods with chiral columns (e.g., Chiralpak AD-H) ensure >99% purity .
Comparison with Structural Analogues
Impact of Substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume